Einecs 300-085-7
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-aminoethanol (1:2) sulphosuccinate involves the reaction between 2-aminoethanol and sulphosuccinic acid. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{2-aminoethanol} + \text{sulphosuccinic acid} \rightarrow \text{2-aminoethanol (1:2) sulphosuccinate} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through various techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-aminoethanol (1:2) sulphosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-aminoethanol (1:2) sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminoethanol (1:2) sulphosuccinate involves its interaction with various molecular targets. The compound can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. It can also interact with enzymes and proteins, stabilizing their structure and enhancing their activity.
Comparison with Similar Compounds
Similar Compounds
2-aminoethanol: A simpler form of the compound without the sulphosuccinate group.
Sulphosuccinic acid: The parent acid used in the synthesis of the compound.
Hexadecyl hydrogen sulphosuccinate: A related compound with a similar structure but different functional groups.
Uniqueness
2-aminoethanol (1:2) sulphosuccinate is unique due to its combination of aminoethanol and sulphosuccinate groups, which confer distinct chemical properties. This combination allows it to function effectively as a surfactant and stabilizing agent, making it valuable in various applications.
Properties
CAS No. |
93920-01-5 |
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Molecular Formula |
C24H52N2O9S |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-aminoethanol;4-hexadecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C20H38O7S.2C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*3-1-2-4/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*4H,1-3H2 |
InChI Key |
ZQPSZEIBOCJYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
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